1-(Thiophene-2-sulfonyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine 1-(Thiophene-2-sulfonyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine
Brand Name: Vulcanchem
CAS No.: 1115562-12-3
VCID: VC5399250
InChI: InChI=1S/C20H23N3O6S2/c1-26-15-10-14(11-16(27-2)18(15)28-3)19-21-20(29-22-19)13-6-4-8-23(12-13)31(24,25)17-7-5-9-30-17/h5,7,9-11,13H,4,6,8,12H2,1-3H3
SMILES: COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=CS4
Molecular Formula: C20H23N3O6S2
Molecular Weight: 465.54

1-(Thiophene-2-sulfonyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine

CAS No.: 1115562-12-3

Cat. No.: VC5399250

Molecular Formula: C20H23N3O6S2

Molecular Weight: 465.54

* For research use only. Not for human or veterinary use.

1-(Thiophene-2-sulfonyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine - 1115562-12-3

Specification

CAS No. 1115562-12-3
Molecular Formula C20H23N3O6S2
Molecular Weight 465.54
IUPAC Name 5-(1-thiophen-2-ylsulfonylpiperidin-3-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C20H23N3O6S2/c1-26-15-10-14(11-16(27-2)18(15)28-3)19-21-20(29-22-19)13-6-4-8-23(12-13)31(24,25)17-7-5-9-30-17/h5,7,9-11,13H,4,6,8,12H2,1-3H3
Standard InChI Key VQTHXRILQWRHKE-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=CS4

Introduction

Molecular Architecture and Physicochemical Properties

Structural Composition

The compound’s molecular formula, C₂₀H₂₃N₃O₆S₂, reflects a hybrid architecture combining three distinct subunits:

  • Piperidine Ring: A six-membered saturated nitrogen heterocycle providing conformational flexibility and serving as a scaffold for sulfonamide functionalization.

  • Thiophene-2-Sulfonyl Group: A five-membered aromatic sulfur heterocycle conjugated to a sulfonyl group, enhancing electrophilic character and potential enzyme-binding affinity.

  • 1,2,4-Oxadiazole-Trimethoxyphenyl Moiety: A heterocyclic oxadiazole ring linked to a 3,4,5-trimethoxyphenyl group, a structural motif associated with microtubule disruption and kinase inhibition .

The IUPAC name, 5-(1-thiophen-2-ylsulfonylpiperidin-3-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole, systematically describes its connectivity.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular Weight465.54 g/mol
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=CS4
InChIKeyVQTHXRILQWRHKE-UHFFFAOYSA-N
LogP (Predicted)~3.2 (moderate lipophilicity)Calculated

Synthetic Pathways and Optimization Strategies

Multi-Step Synthesis Overview

The synthesis involves sequential reactions to assemble the three primary subunits:

  • Piperidine Functionalization:

    • Step 1: Piperidine reacts with thiophene-2-sulfonyl chloride in acetone under basic conditions (e.g., NaHCO₃) to form 1-(thiophene-2-sulfonyl)piperidine.

    • Step 2: Nitration or bromination at the 3-position of the piperidine ring introduces a reactive site for subsequent cross-coupling.

  • Oxadiazole Formation:

    • A cyclocondensation reaction between a nitrile derivative of 3,4,5-trimethoxybenzaldehyde and hydroxylamine generates the 1,2,4-oxadiazole ring.

  • Conjugation via Suzuki-Miyaura Coupling:

    • Palladium-catalyzed coupling links the functionalized piperidine and oxadiazole-trimethoxyphenyl groups, achieving the final structure.

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield Optimization Factors
1Thiophene-2-sulfonyl chloride, NaHCO₃, acetone, 0–5°CpH control, slow reagent addition
2HNO₃/H₂SO₄ or Br₂/FeBr₃, 50–60°CStoichiometric excess of nitrating agent
3Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CLigand selection, inert atmosphere

Hypothesized Biological Activities and Mechanisms

Anticancer Activity

The trimethoxyphenyl moiety is structurally analogous to combretastatin A-4, a tubulin polymerization inhibitor. Molecular docking studies suggest potential interaction with the colchicine-binding site of β-tubulin, disrupting microtubule dynamics .

Antimicrobial Effects

Oxadiazole rings exhibit electron-deficient characteristics, enabling interference with bacterial DNA gyrase or fungal lanosterol demethylase. The thiophene sulfonyl group may augment membrane permeability, enhancing bioavailability .

Computational and In Silico Profiling

ADMET Predictions

  • Absorption: High gastrointestinal permeability (Peff > 1.5 × 10⁻⁴ cm/s) due to moderate logP.

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the methoxy groups.

  • Toxicity: Low Ames test risk but potential hepatotoxicity from sulfone bioactivation.

Molecular Docking Insights

AutoDock Vina simulations indicate strong binding affinity (-9.2 kcal/mol) for COX-2 (PDB: 3LN1), with hydrogen bonds between the sulfonyl group and Arg120/His90 residues.

Challenges and Future Directions

Synthetic Hurdles

  • Low yields (<40%) in final coupling steps due to steric hindrance.

  • Purification difficulties arising from polar byproducts.

Research Priorities

  • In Vitro Screening: Prioritize assays against inflammatory markers (COX-2, TNF-α) and cancer cell lines (MCF-7, HeLa).

  • Prodrug Development: Mask sulfonyl groups with ester prodrugs to enhance oral bioavailability.

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